molecular formula C21H21N3O5 B2785414 4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105229-22-8

4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2785414
M. Wt: 395.415
InChI Key: IVGQMTPWUDEDJQ-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its IUPAC name, molecular formula, and structural formula. The compound’s functional groups, such as ethers, phenyl groups, oxadiazoles, and oxazinones, are also identified.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. The starting materials, reagents, and conditions for each step are specified, and the mechanism of each reaction is explained.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s molecular structure. The positions of atoms in the molecule, the lengths and angles of chemical bonds, and the compound’s stereochemistry are identified.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. The reagents and conditions that cause the compound to react, the products of these reactions, and the mechanisms of these reactions are detailed.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, optical rotation, and pKa, are determined using various experimental techniques.


Safety And Hazards

The compound’s safety and hazards are assessed based on its toxicity, flammability, and reactivity. Precautions for handling and storing the compound are also provided.


Future Directions

This involves discussing potential future research directions for the compound. This could include studying its biological activity, developing new synthetic routes, or investigating its reactivity.


properties

IUPAC Name

4-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-4-27-16-8-6-14(10-18(16)26-3)21-22-19(29-23-21)11-24-15-7-5-13(2)9-17(15)28-12-20(24)25/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGQMTPWUDEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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